molecular formula C22H25N3O3S2 B12938610 Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate CAS No. 6607-35-8

Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate

Cat. No.: B12938610
CAS No.: 6607-35-8
M. Wt: 443.6 g/mol
InChI Key: NKXYDZSYFQYJIU-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropylthio group, and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Thiophene ring construction: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Final esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and isopropylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoimidazole moiety may produce amines.

Scientific Research Applications

Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and isopropylthio group may also contribute to its biological effects by modulating cellular signaling pathways and inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.

    Ethyl 4-cyclopropyl-2-(2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of an isopropylthio group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, isopropylthio group, and benzoimidazole moiety

Properties

CAS No.

6607-35-8

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

ethyl 4-cyclopropyl-2-[[2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H25N3O3S2/c1-4-28-21(27)19-15(14-9-10-14)12-29-20(19)24-18(26)11-25-17-8-6-5-7-16(17)23-22(25)30-13(2)3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,26)

InChI Key

NKXYDZSYFQYJIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CN3C4=CC=CC=C4N=C3SC(C)C

Origin of Product

United States

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